molecular formula C16H22N4O6S2 B15179782 N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) CAS No. 94232-03-8

N,N'-Ethylenebis(3-amino-4-methoxybenzenesulphonamide)

Cat. No.: B15179782
CAS No.: 94232-03-8
M. Wt: 430.5 g/mol
InChI Key: SHIILERBXRETDI-UHFFFAOYSA-N
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Description

N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide): is a chemical compound known for its unique structure and properties It consists of two 3-amino-4-methoxybenzenesulphonamide groups linked by an ethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) typically involves the reaction of 3-amino-4-methoxybenzenesulphonamide with ethylene dichloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ethylene bridge.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme function and regulation.

Medicine: The compound has potential applications in medicine, particularly in the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

  • N,N’-Ethylenebis(3-amino-4-methylbenzenesulphonamide)
  • N,N’-Ethylenebis(3-amino-4-chlorobenzenesulphonamide)
  • N,N’-Ethylenebis(3-amino-4-nitrobenzenesulphonamide)

Comparison: N,N’-Ethylenebis(3-amino-4-methoxybenzenesulphonamide) is unique due to the presence of methoxy groups on the benzene rings. These groups can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs with different substituents, the methoxy derivative may exhibit different solubility, stability, and biological activity, making it a distinct and valuable compound for various applications.

Properties

CAS No.

94232-03-8

Molecular Formula

C16H22N4O6S2

Molecular Weight

430.5 g/mol

IUPAC Name

3-amino-N-[2-[(3-amino-4-methoxyphenyl)sulfonylamino]ethyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C16H22N4O6S2/c1-25-15-5-3-11(9-13(15)17)27(21,22)19-7-8-20-28(23,24)12-4-6-16(26-2)14(18)10-12/h3-6,9-10,19-20H,7-8,17-18H2,1-2H3

InChI Key

SHIILERBXRETDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)N)N

Origin of Product

United States

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